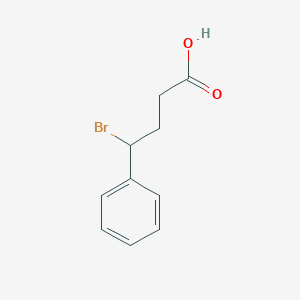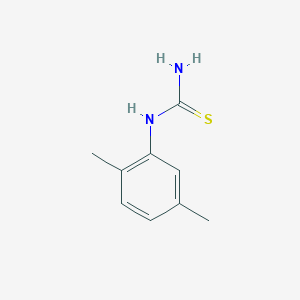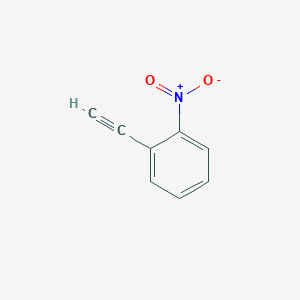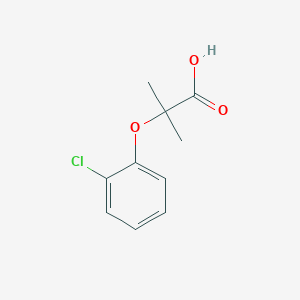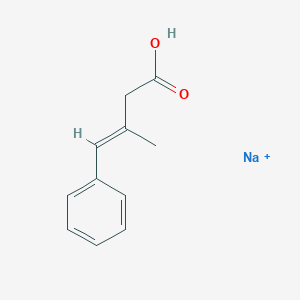
Sodium 3-methyl-4-phenyl-3-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-methyl-4-phenyl-3-butenoate (MPB) is a chemical compound that belongs to the family of butenoates. It is a white to off-white powder that is soluble in water. MPB is widely used in scientific research for its various applications in biochemistry and physiology.
Wirkmechanismus
The mechanism of action of Sodium 3-methyl-4-phenyl-3-butenoate is not fully understood. However, it is known to inhibit the activity of lipoxygenases, which are enzymes that catalyze the oxidation of polyunsaturated fatty acids. Sodium 3-methyl-4-phenyl-3-butenoate also inhibits the activity of cytochrome P450, which is an enzyme involved in the metabolism of drugs and other chemicals.
Biochemische Und Physiologische Effekte
Sodium 3-methyl-4-phenyl-3-butenoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. Sodium 3-methyl-4-phenyl-3-butenoate has also been shown to reduce the levels of triglycerides and cholesterol in the blood. In addition, Sodium 3-methyl-4-phenyl-3-butenoate has been shown to protect against oxidative stress and to have a neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Sodium 3-methyl-4-phenyl-3-butenoate in lab experiments is that it is readily available and easy to synthesize. Sodium 3-methyl-4-phenyl-3-butenoate is also relatively inexpensive compared to other chemicals used in scientific research. However, one of the limitations of using Sodium 3-methyl-4-phenyl-3-butenoate is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving Sodium 3-methyl-4-phenyl-3-butenoate.
Zukünftige Richtungen
There are several future directions for research involving Sodium 3-methyl-4-phenyl-3-butenoate. One area of research is the development of new drugs based on the structure of Sodium 3-methyl-4-phenyl-3-butenoate. Another area of research is the investigation of the mechanism of action of Sodium 3-methyl-4-phenyl-3-butenoate and its effects on various biological processes. Additionally, the use of Sodium 3-methyl-4-phenyl-3-butenoate in the treatment of various diseases, such as cancer and neurodegenerative disorders, is an area of ongoing research.
Conclusion:
Sodium 3-methyl-4-phenyl-3-butenoate is a chemical compound that is widely used in scientific research for its various applications in biochemistry and physiology. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. Sodium 3-methyl-4-phenyl-3-butenoate has both advantages and limitations for lab experiments, and there are several future directions for research involving Sodium 3-methyl-4-phenyl-3-butenoate.
Synthesemethoden
The synthesis of Sodium 3-methyl-4-phenyl-3-butenoate involves the reaction of 3-methyl-4-phenylbutenoic acid with sodium hydroxide. The reaction takes place in water, and the product is obtained by filtration and drying. This method is simple and efficient, and it yields high-quality Sodium 3-methyl-4-phenyl-3-butenoate.
Wissenschaftliche Forschungsanwendungen
Sodium 3-methyl-4-phenyl-3-butenoate is widely used in scientific research for its various applications in biochemistry and physiology. It is used as a substrate for enzymes such as lipoxygenases, cytochrome P450, and glutathione S-transferases. Sodium 3-methyl-4-phenyl-3-butenoate is also used to study the metabolism of fatty acids and the biosynthesis of prostaglandins. In addition, Sodium 3-methyl-4-phenyl-3-butenoate is used to investigate the mechanism of action of various drugs and chemicals.
Eigenschaften
CAS-Nummer |
19488-17-6 |
|---|---|
Produktname |
Sodium 3-methyl-4-phenyl-3-butenoate |
Molekularformel |
C11H12NaO2+ |
Molekulargewicht |
199.2 g/mol |
IUPAC-Name |
sodium;(E)-3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2.Na/c1-9(8-11(12)13)7-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,12,13);/q;+1/b9-7+; |
InChI-Schlüssel |
PQUXIHWTFMAFMT-BXTVWIJMSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/CC(=O)O.[Na+] |
SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O.[Na+] |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O.[Na+] |
Andere CAS-Nummern |
19488-17-6 |
Verwandte CAS-Nummern |
6052-53-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



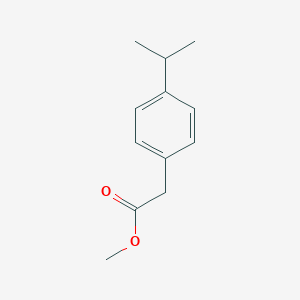

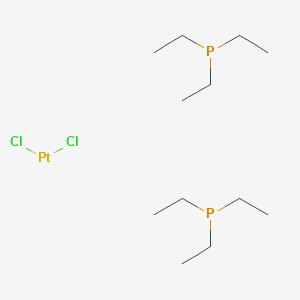
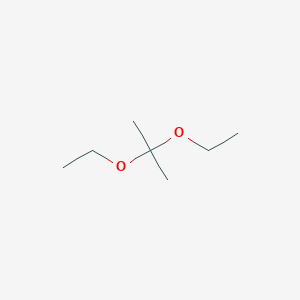
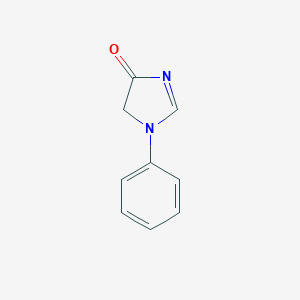


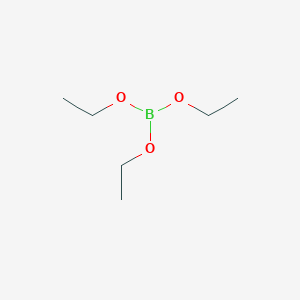
![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
